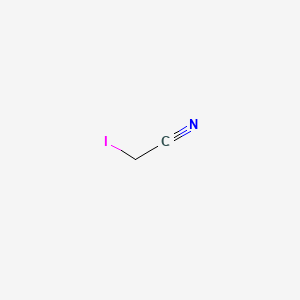

碘乙腈

描述

Iodoacetonitrile (IAN) is an organonitrile compound with the molecular formula C2H2INO. It is a colorless, volatile liquid with a pungent odor. IAN is a versatile reagent in organic synthesis and has been used in a wide range of applications, including the synthesis of pharmaceuticals, dyes, and agrochemicals. IAN is also used in the synthesis of polymers, in the production of polyurethanes, and in the manufacture of photographic films and papers.

科学研究应用

增强色谱分析的灵敏度

碘乙腈已被用于增强色谱分析中检测各种化合物的灵敏度。它对含有酸性羟基、氨基和酰胺官能团的化合物进行选择性衍生化是有效的,改善了对酚类、脂肪酸和某些药物等复杂分子的检测(Shin, Kim, Myung, & Park, 1995)。

在水消毒副产物毒性中的作用

碘乙腈作为一种卤代乙腈(HAN),已被确定为与水处理中消毒副产物毒性相关的重要因素。它是一类更广泛的含氮消毒副产物(N-DBPs)的一部分,以其细胞毒性和遗传毒性效应而著名(Wei et al., 2020)。

在含医用化合物的氯化水中的生成

研究表明,氯化含有碘化造影剂的水会导致各种碘化消毒副产物的生成,包括碘乙腈。这个过程特别重要,因为这些副产物,如碘乙腈,表现出高细胞毒性和遗传毒性(Postigo et al., 2018)。

了解消毒副产物对细胞的影响

碘乙腈已被研究其对哺乳动物细胞周期的影响,特别是在水处理副产物的背景下。其暴露会导致细胞周期的显著改变,可能导致癌症和不良妊娠结果等不良健康结果(Komaki, Mariñas, & Plewa, 2014)。

分析视网膜粘附强度

在眼科研究中,如碘乙酸钠等化合物已被用于评估对视网膜粘附强度的贡献力量。这表明碘乙腈相关化合物在理解眼部健康和疾病方面具有潜在应用(Ashburn, Pilkerton, Rao, & Marak, 1980)。

与其他消毒副产物毒性比较

将碘乙腈等卤代乙腈与规定的卤代乙酸进行比较的研究表明,含氮的消毒副产物可能更具毒性。这类研究对评估不同水处理方法和副产物的健康风险至关重要(Muellner et al., 2007)。

在自由基聚合中的应用

碘乙腈已被用于受控自由基聚合过程中。它在控制分子量和提供相对低分散度聚合物方面的有效性使其在材料科学中具有价值(Gaynor, Wang, & Matyjaszewski, 1995)。

在合成化学中的作用

碘乙腈已被用于各种合成化学应用,如芳基羧酸的氧化脱羧以形成醛、酮和腈(Telvekar & Sasane, 2010)。

属性

IUPAC Name |

2-iodoacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2IN/c3-1-2-4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODKOOOHHCAWFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073215 | |

| Record name | Acetonitrile, iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark amber liquid; [MSDSonline] | |

| Record name | Iodoacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Iodoacetonitrile | |

CAS RN |

624-75-9 | |

| Record name | Iodoacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodoacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 624-75-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile, iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodoacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iodoacetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXK5ZB5CF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

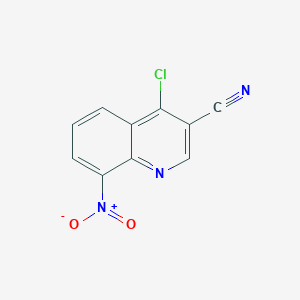

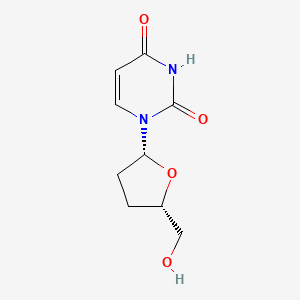

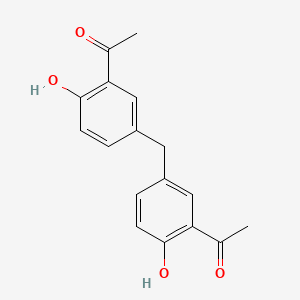

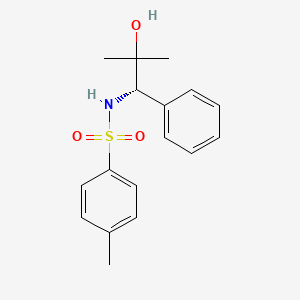

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

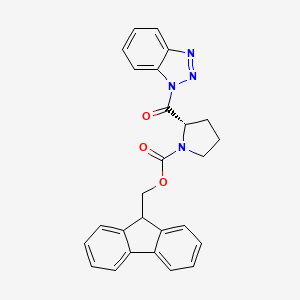

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of iodoacetonitrile?

A1: Iodoacetonitrile has a molecular formula of C2H2IN and a molecular weight of 166.94 g/mol.

Q2: Is there any spectroscopic data available for iodoacetonitrile?

A2: Yes, studies have characterized iodoacetonitrile using various spectroscopic techniques. For example, its microwave spectrum and quadrupole coupling have been investigated . Additionally, normal coordinate calculations have been performed using a seventeen-parameter valence force field to understand its vibrational modes .

Q3: How is iodoacetonitrile employed in organic synthesis?

A3: Iodoacetonitrile serves as a versatile reagent in organic synthesis. It's commonly used as an alkylating agent, particularly for introducing cyanomethyl groups into molecules. For example, it's been successfully employed in the solid-phase synthesis of peptide C-terminal thioesters , the preparation of epoxysuccinate-based inhibitors of cysteine proteases , and the synthesis of substituted amidoundecanoic acids .

Q4: Can you elaborate on the use of iodoacetonitrile in controlled radical polymerization?

A4: Research indicates that iodoacetonitrile acts as an effective degenerative transfer agent in controlled radical polymerization. Studies have demonstrated its ability to control the polymerization of various monomers like methyl methacrylate, methyl acrylate, ethyl acrylate, vinyl acetate, and styrene, leading to polymers with controlled molecular weight and narrow molecular distribution . This control stems from the recirculating activation, fracture, and reformation of the carbon-iodo bond during polymerization.

Q5: How does iodoacetonitrile contribute to cyanomethylation reactions?

A5: Iodoacetonitrile plays a crucial role in cyanomethylation reactions. It can be generated in situ from the iodination-decarboxylation of cyanoacetic acid and subsequently used for the cyanomethylation of amines and carboxylic acids, affording α-aminonitriles and cyanomethyl esters, respectively . This approach offers advantages like simple manipulation, inexpensive reagents, and a broad substrate scope.

Q6: Have any QSAR models been developed for iodoacetonitrile and related compounds?

A6: Yes, research has explored the quantitative structure-activity relationship (QSAR) of iodoacetonitrile and other haloacetonitriles, particularly in the context of their toxicity. Optimized QSAR models have been developed to predict cytotoxicity and genotoxicity based on their physicochemical parameters and toxicity metrics . These models are valuable for predicting the potential hazards of novel haloacetonitriles before conducting extensive biological evaluations.

Q7: What is known about the toxicity of iodoacetonitrile?

A7: Iodoacetonitrile exhibits significant toxicity, particularly concerning its genotoxic properties. Studies have shown that iodoacetonitrile can induce DNA damage in mammalian cells . Furthermore, it can disrupt the normal cell cycle, leading to the accumulation of cells with abnormally high DNA content (hyperploidy) . This disruption can potentially contribute to adverse health outcomes, highlighting the importance of understanding and minimizing human exposure to this disinfection byproduct.

Q8: Is iodoacetonitrile found in drinking water, and if so, how does it form?

A8: Yes, iodoacetonitrile has been identified as an iodinated disinfection byproduct (I-DBP) in drinking water. While its formation is not as well-studied as some other DBPs, research suggests that it can form during chloramine disinfection of water containing iodide and organic matter . Interestingly, a recent study found that cooking pasta with iodized table salt in chloraminated tap water can also lead to the formation of iodoacetonitrile and other I-THMs .

Q9: What analytical methods are used to detect and quantify iodoacetonitrile?

A9: The analysis of iodoacetonitrile often involves gas chromatography coupled with mass spectrometry (GC-MS) techniques. Specifically, GC-MS/MS methods have been developed and optimized for the sensitive and reproducible measurement of iodoacetonitrile and other I-DBPs in complex matrices like cooked pasta and water .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Azaspiro[4.5]decan-9-one](/img/structure/B1630275.png)

![Imidazo[5,1-B]thiazole-7-carboxylic acid](/img/structure/B1630278.png)

![9-Chloro-1H-benzo[F]indole-2,3-dione](/img/structure/B1630279.png)

![5,14,23,32-Tetrakis(phenylsulfanyl)-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene](/img/structure/B1630281.png)

![N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine](/img/structure/B1630293.png)

![5-Iodobenzo[b]thiophene](/img/structure/B1630299.png)